2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

Conformational Analysis Peptide Chemistry Structural Biology

Researchers requiring conformationally constrained amino acid building blocks often face supply inconsistency for cyclobutyl-containing intermediates. Boc-cyclobutylglycine (CAS 249762-02-5) directly addresses this need with its unique cyclobutyl ring (~26.3 kcal/mol ring strain) that restricts backbone flexibility, enhancing metabolic stability and target binding in peptide therapeutics. - Enables rigid cyclobutyl moiety introduction in SPPS with Boc protection orthogonal to Fmoc chemistry - Key intermediate for PI3K isoform-selective inhibitors and conformationally restricted GABA analogues - Available in multi-gram quantities with reliable global supply

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
CAS No. 249762-02-5
Cat. No. B1278135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid
CAS249762-02-5
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CCC1)CC(=O)O
InChIInChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-11(5-4-6-11)7-8(13)14/h4-7H2,1-3H3,(H,12,15)(H,13,14)
InChIKeyNGHWWOXFYMDOPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Cyclobutylglycine: Conformationally Restricted Amino Acid Building Block


2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid (CAS 249762-02-5), also known as Boc-2-cyclobutylglycine or (1-aminocyclobut-1-yl)acetic acid N-BOC protected, is a non-proteinogenic amino acid derivative with the molecular formula C₁₁H₁₉NO₄ and a molecular weight of 229.27 g/mol [1]. The compound features a tert-butyloxycarbonyl (Boc) protecting group on the amine and a cyclobutyl ring, which introduces conformational rigidity compared to acyclic or larger-ring analogs . This structure makes it a specialized building block for peptide synthesis, medicinal chemistry, and the development of conformationally restricted bioactive molecules .

Boc-Cyclobutylglycine: Why Generic Substitution Fails


Substituting 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid with a generic Boc-protected amino acid, such as a linear glycine derivative or a larger cycloalkyl analog, introduces significant changes in molecular conformation and physicochemical properties. The cyclobutyl ring imparts unique ring strain (~26.3 kcal/mol) and restricts backbone flexibility, which directly affects peptide secondary structure, metabolic stability, and target binding [1]. In contrast, a cyclopentyl or cyclohexyl analog exhibits greater conformational freedom and different steric bulk, while an acyclic analog lacks the rigidifying element entirely. These differences translate into measurable variations in LogP (e.g., ~1.7 for cyclobutyl vs. higher values for larger rings) and hydrogen-bonding capacity, which can critically alter a compound's ADME profile and biological activity [2]. Therefore, a simple replacement without considering these quantified structural parameters risks failure in structure-activity relationship (SAR) studies and downstream synthetic applications.

Boc-Cyclobutylglycine: Quantitative Evidence vs. Comparators


Cyclobutyl Conformational Rigidity vs. Larger Rings

The cyclobutyl ring in 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid introduces a higher degree of conformational rigidity compared to its cyclopentyl and cyclohexyl counterparts. Studies on cycloalkyl derivatives show that cyclobutyl groups impose more restricted rotational freedom around adjacent bonds due to their smaller ring size and higher ring strain (~26.3 kcal/mol) [1]. This constraint is beneficial for locking peptides into specific bioactive conformations, whereas the larger cyclopentyl and cyclohexyl rings allow for greater flexibility, which can reduce binding affinity and selectivity [2].

Conformational Analysis Peptide Chemistry Structural Biology

Cyclobutyl Carbanion Stabilization Profile

Relative kinetic acidity measurements demonstrate that the cyclobutyl group stabilizes an adjacent carbanion center to an extent intermediate between vinyl/cyclopropyl groups and simple paraffinic substituents [1]. This property is distinct from cyclopentyl and cyclohexyl groups, which exhibit stabilization comparable to paraffinic substituents [2]. The quantitative difference in stabilization can influence reaction pathways and the stability of intermediates in synthetic sequences.

Physical Organic Chemistry Reaction Mechanism Medicinal Chemistry

GABA Analog Synthesis: Conformationally Restricted Mimetic

The N-Boc protected derivative of cis-(2-aminocyclobutyl)acetic acid serves as a direct synthetic precursor to conformationally restricted GABA analogues [1]. Two efficient synthetic routes to both enantiomers of the target GABA analogue converge on the racemic N-tert-butoxycarbonyl derivative of the compound [2]. This application is unique to the cyclobutyl scaffold, as analogous cyclopentyl or acyclic derivatives do not provide the same degree of conformational restriction needed for selective GABA receptor modulation.

Neuroscience Medicinal Chemistry Drug Discovery

PI3K Inhibitor Synthesis for Cancer Therapeutics

Boc-cyclobutylglycine derivatives, including the target compound, are explicitly utilized in the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors . PI3K inhibitors are a clinically validated class of anticancer agents. The use of this specific building block introduces conformational constraint into the inhibitor scaffold, which can enhance selectivity for specific PI3K isoforms (e.g., p110α, p110δ) over other kinases .

Oncology Kinase Inhibition Medicinal Chemistry

Lipophilicity and H-Bonding Profile vs. Larger Analogs

The computed XLogP3-AA value for 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is 1.7, with a hydrogen bond donor count of 2 and an acceptor count of 4 [1]. These values differ from those of Boc-protected cyclopentylglycine (XLogP ~2.1) and cyclohexylglycine (XLogP ~2.6), reflecting the impact of ring size on lipophilicity [2]. Lower lipophilicity can improve aqueous solubility and reduce nonspecific protein binding, which are favorable attributes in drug development.

ADME Drug Design Medicinal Chemistry

SPPS Compatibility: Boc Orthogonal Deprotection Strategy

The Boc protecting group on 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is stable under basic and nucleophilic conditions, but can be selectively removed under acidic conditions (e.g., TFA) . This orthogonality is essential for solid-phase peptide synthesis (SPPS) using Boc chemistry, allowing for the sequential addition of amino acids without premature deprotection. While this is a common feature of Boc-protected amino acids, the combination with the conformationally rigid cyclobutyl backbone is what distinguishes this compound from simpler Boc-protected glycine derivatives .

Peptide Synthesis SPPS Protecting Groups

Boc-Cyclobutylglycine: Research and Industrial Applications


Conformationally Constrained Peptide and Peptidomimetic Synthesis

This compound is ideally suited for solid-phase peptide synthesis (SPPS) where the introduction of a rigid cyclobutyl moiety is desired to enhance metabolic stability and target binding affinity. The Boc protection is orthogonal to Fmoc chemistry, allowing for its use in hybrid strategies. Evidence indicates that cyclobutane-containing γ-peptides adopt defined conformations and can form stable nanostructures, making this building block valuable for designing novel biomaterials and peptide therapeutics [1].

GABAergic Agent Development for CNS Disorders

The N-Boc derivative is a key intermediate in the stereoselective synthesis of conformationally restricted GABA analogues. These analogues have potential as anticonvulsant, anxiolytic, and neuroprotective agents. The established synthetic routes to both enantiomers using this compound as a common intermediate demonstrate its utility in generating enantiopure GABA mimetics for structure-activity relationship (SAR) studies [2].

Targeted PI3K Inhibitor Design in Oncology

Boc-cyclobutylglycine derivatives are specifically employed in the synthesis of PI3K inhibitors. The conformational constraint provided by the cyclobutyl ring can enhance isoform selectivity, a critical factor in developing next-generation PI3K inhibitors with improved therapeutic windows. This compound is a preferred starting material for medicinal chemists aiming to optimize the selectivity profile of PI3K-targeting agents .

Synthesis of Complex Cyclobutane-Containing Scaffolds

Beyond peptide chemistry, this compound serves as a versatile building block for the construction of diverse cyclobutane-containing small molecules. Its bifunctional nature (protected amine and free carboxylic acid) allows for further derivatization through amide bond formation, esterification, or reduction. The inherent ring strain of the cyclobutyl group can also be exploited in ring-opening or rearrangement reactions to access other valuable structural motifs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.